3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazolidine-2,4-dione core, which is a five-membered ring containing both sulfur and nitrogen atoms, and a piperidine ring substituted with a cyclopropanecarbonyl group.
Mechanism of Action
Target of Action
The primary target of 3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione is DNA gyrase , a type II topoisomerase . DNA gyrase is an essential enzyme that controls the topological state of DNA in bacteria, making it a crucial target for antibacterial agents . Additionally, this compound has been designed and synthesized as a protein tyrosine phosphatase 1B (PTP1B) inhibitor with activity against diabetes mellitus (DM) .
Mode of Action
This compound interacts with its targets by binding to DNA gyrase, allowing for a more potent antibacterial effect . The compound is intended to have a new binding mode to DNA gyrase, which could potentially enhance its activity against current quinolone-resistant bacterial strains . Moreover, the thiazolidinedione moiety of the compound aims to include additional anti-pathogenicity by preventing biofilm formation .
Biochemical Pathways
The compound affects the DNA replication pathway by inhibiting the action of DNA gyrase . This inhibition disrupts the supercoiling and uncoiling of DNA, which is crucial for DNA replication and transcription . The compound’s PTP1B inhibitory activity also impacts the insulin signaling pathway, which plays a significant role in glucose homeostasis .
Pharmacokinetics
These modifications aim to alter bacterial cell penetrability, affecting permeability-based antibiotic resistance, and improve DNA-topoisomerase complex binding mode .
Result of Action
The compound shows promising direct activity against Gram-negative strains and anti-biofilm activity against Gram-positive strains . As a PTP1B inhibitor, it exhibits potential anti-diabetic activity by improving insulin resistance and reducing blood glucose levels .
Biochemical Analysis
Biochemical Properties
The compound 3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione has been found to interact with DNA gyrase, a type of enzyme . This interaction occurs within the ATP binding pocket of the enzyme, suggesting that the compound may have an effect on the enzyme’s activity .
Cellular Effects
These include antimicrobial, antiviral, anticancer, anti-inflammatory, antioxidant, and antidiabetic activities .
Molecular Mechanism
The molecular mechanism of this compound involves interaction with DNA gyrase . This interaction may inhibit the enzyme’s activity, thereby exerting its effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of thiazolidine-2,4-dione with a piperidine derivative under specific conditions. For instance, the piperidine derivative can be synthesized by reacting piperidine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiazolidine-2,4-dione in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiazolidine-2,4-dione core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinediones or piperidine derivatives.
Scientific Research Applications
3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.
Pioglitazone: A thiazolidinedione with similar therapeutic applications.
Comparison:
Uniqueness: 3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione is unique due to the presence of the cyclopropanecarbonyl group, which may confer distinct biological properties compared to other thiazolidinediones.
Therapeutic Potential: While rosiglitazone and pioglitazone are well-established antidiabetic agents, the unique structure of this compound may offer new therapeutic opportunities and warrant further investigation.
Properties
IUPAC Name |
3-[1-(cyclopropanecarbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c15-10-7-18-12(17)14(10)9-3-5-13(6-4-9)11(16)8-1-2-8/h8-9H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVDRPUKLBEQIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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